(3R)-3-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
Overview
Description
This compound is a bicyclic molecule with a seven-membered ring structure, known as a [2.2.1] bicyclic system. It contains an amino group that is protected by a benzyloxycarbonyl (Cbz) group and a carboxylic acid group that is protected by a tert-butoxycarbonyl (Boc) group. The presence of these protecting groups suggests that this compound could be an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
While I couldn’t find a specific synthesis for this compound, the general approach would likely involve the formation of the bicyclic ring system followed by the introduction of the protected amino and carboxylic acid groups. The Cbz and Boc groups are commonly used in peptide synthesis and can be added using standard procedures.Molecular Structure Analysis
The molecular structure of this compound is characterized by its bicyclic ring system and the presence of the Cbz and Boc protecting groups. The stereochemistry at the 3-position is indicated as R, which refers to the configuration of the carbon atom bearing the Cbz-protected amino group.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, in general, the Cbz and Boc groups can be removed under acidic conditions to reveal the free amino and carboxylic acid groups. This could allow for further reactions, such as the formation of amide bonds in peptide synthesis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its bicyclic structure and the presence of the Cbz and Boc groups. It’s likely to be a solid at room temperature and stable under normal conditions.Scientific Research Applications
Synthesis of Glutamic Acid Analogue
Hart and Rapoport (1999) detailed the synthesis of a glutamic acid analogue from L-serine, utilizing a series of reactions that include tandem Wittig/Michael reaction and transannular alkylation. This process led to the creation of a protected glutamate analogue, highlighting the compound's utility in generating conformationally constrained amino acids for research purposes (Hart & Rapoport, 1999).
Chirospecific Syntheses for Peptidomimetics
Campbell and Rapoport (1996) introduced a chirospecific preparation method for optically pure 1-carboxy-7-azabicycloheptane amino acids. These amino acids are vital for the generation of peptidomimetics, serving as conformational probes. The methodology emphasizes the versatility of these compounds in synthesizing symmetrical and chiral amino acid homologues (Campbell & Rapoport, 1996).
Aza-Diels-Alder Reactions in Aqueous Solution
Waldmann and Braun (1991) reported on the synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates derivatives through Aza-Diels-Alder reactions. This study showcases the potential of these compounds in asymmetric cycloadditions, contributing to the broader field of organic synthesis (Waldmann & Braun, 1991).
Synthesis of Stereosiomers and β-Amino Acid Precursors
Research by Bakonyi et al. (2013) and Krow et al. (2016) expanded on the synthetic versatility of azabicyclo[2.2.1]heptane derivatives, providing methodologies for the synthesis of all four stereoisomers of certain azabicyclic compounds and showcasing their potential as β-amino acid precursors. These studies highlight the importance of these compounds in the synthesis of conformationally constrained amino acids (Bakonyi et al., 2013; Krow et al., 2016).
Safety And Hazards
As with any chemical compound, appropriate safety precautions should be taken when handling this substance. This includes wearing appropriate personal protective equipment and working in a well-ventilated area.
Future Directions
The future directions for this compound would likely depend on its intended use. If it’s an intermediate in peptide synthesis, future work could involve optimizing the synthesis and purification procedures, or exploring its use in the synthesis of different peptides.
Please note that this is a general analysis based on the structure of the compound and common chemical principles. For a more detailed and specific analysis, further study and experimentation would be needed.
properties
IUPAC Name |
(3R)-7-[(2-methylpropan-2-yl)oxycarbonyl]-3-(phenylmethoxycarbonylamino)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6/c1-19(2,3)28-18(26)22-15-9-10-20(22,16(23)24)11-14(15)21-17(25)27-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,21,25)(H,23,24)/t14-,15?,20?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNSMBFORUWYIN-ZUIJCZDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1(CC2NC(=O)OCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C2CCC1(C[C@H]2NC(=O)OCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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